molecular formula C19H18N4O4 B1468256 2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid CAS No. 1353503-11-3

2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid

Cat. No. B1468256
CAS RN: 1353503-11-3
M. Wt: 366.4 g/mol
InChI Key: WDUXHEHCSOOPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid (2-MIAB) is a synthetic molecule with potential applications in the fields of scientific research and drug discovery. Structurally, 2-MIAB is a derivative of benzoic acid with a substituted morpholine ring and an aminocarbonyl substituent. It has been studied for its potential as a therapeutic agent, as well as its ability to modulate various biochemical and physiological processes.

Scientific Research Applications

2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid has been studied for its potential applications in scientific research. It has been shown to modulate the activity of enzymes involved in the regulation of biochemical processes, such as the phosphatidylinositol-3-kinase (PI3K) pathway. In addition, 2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid has been used to study the effects of various drugs on the central nervous system, as well as the effects of various hormones on cell growth and differentiation.

Mechanism of Action

The mechanism of action of 2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid is not yet fully understood. However, it is believed to act as an agonist of the PI3K pathway, which is involved in the regulation of cell growth, differentiation, and metabolism. In addition, it has been shown to modulate the activity of various enzymes involved in the regulation of biochemical processes, such as the phospholipase C (PLC), protein kinase C (PKC), and protein tyrosine kinase (PTK).
Biochemical and Physiological Effects
2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid has been studied for its biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the regulation of biochemical processes, such as the PI3K pathway. In addition, it has been used to study the effects of various drugs on the central nervous system, as well as the effects of various hormones on cell growth and differentiation. Furthermore, it has been shown to have anti-inflammatory and anti-oxidant properties, as well as potential applications in the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be synthesized using a variety of methods. In addition, it is relatively stable and has a low toxicity. However, it should be noted that 2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid is not soluble in water, and therefore must be dissolved in an appropriate solvent prior to use.

Future Directions

The potential future directions for 2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid are numerous. It could be further studied for its potential applications in drug discovery and therapeutic applications. In addition, it could be studied for its potential applications in the treatment of cancer and other diseases. Furthermore, it could be studied for its ability to modulate the activity of various enzymes involved in the regulation of biochemical processes, such as the PI3K pathway. Finally, it could be studied for its potential applications in the treatment of neurological disorders, such as Parkinson's and Alzheimer's diseases.

properties

IUPAC Name

2-[(4-morpholin-4-yl-1H-indazol-3-yl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c24-18(12-4-1-2-5-13(12)19(25)26)20-17-16-14(21-22-17)6-3-7-15(16)23-8-10-27-11-9-23/h1-7H,8-11H2,(H,25,26)(H2,20,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUXHEHCSOOPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC3=C2C(=NN3)NC(=O)C4=CC=CC=C4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid
Reactant of Route 2
2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid
Reactant of Route 3
2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid
Reactant of Route 4
2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid

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